molecular formula C48H72O14 B1216503 (5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 73989-17-0

(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Número de catálogo: B1216503
Número CAS: 73989-17-0
Peso molecular: 873.1 g/mol
Clave InChI: RRZXIRBKKLTSOM-PKKUKZFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Discovery and Development

The discovery of avermectin B1a traces its origins to a systematic exploration of soil microorganisms undertaken at the Kitasato Institute in Japan during the 1970s. In 1978, an actinomycete was isolated from a soil sample collected at Kawana, Ito City, Shizuoka Prefecture, Japan, marking the beginning of what would become one of the most important pharmaceutical discoveries of the modern era. The isolated microorganism was subsequently sent to Merck Sharp and Dohme Research Laboratories for comprehensive testing, where various carefully controlled fermentation broths were prepared using the newly discovered actinomycete.

The initial breakthrough came when early tests demonstrated that fermented broths containing the isolated microorganism exhibited potent activity against Nematospiroides dubius in mice across at least an eight-fold concentration range without notable toxicity. This remarkable finding prompted intensive investigation to isolate and characterize the bioactive compounds responsible for this unprecedented antiparasitic activity. The subsequent isolation process revealed a family of closely related compounds that were eventually characterized as macrocyclic lactones by the research team at Merck in 1978.

The microorganism producing these extraordinary compounds was formally described and named Streptomyces avermitilis, with the specific epithet intended to convey its ability to eliminate parasitic worms. However, taxonomic refinement continued, and in 2002, Yoko Takahashi and colleagues at the Kitasato Institute for Life Sciences proposed renaming the organism Streptomyces avermectinius based on comprehensive characterization including morphological and phylogenetic comparisons with closely related Streptomyces species. This taxonomic revision reflected a deeper understanding of the organism's genetic characteristics, including 16S ribosomal ribonucleic acid sequencing data that distinguished it as a distinct species.

The international collaboration between Japanese and American researchers proved instrumental in the development process. Satoshi Ōmura, working at the Kitasato Institute, had established a productive partnership with Merck & Co. beginning in 1973, creating a framework for sharing microbial cultures and expertise. This collaboration exemplified the power of international scientific cooperation, combining Ōmura's expertise in microbial isolation and natural product chemistry with Campbell's specialization in parasite biology and drug development.

The fermentation studies revealed that Streptomyces avermitilis produces a complex mixture of eight distinct avermectin compounds, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. Among these, the B-series compounds, including avermectin B1a, demonstrated markedly superior biological activity compared to their A-series counterparts, primarily due to the presence of a 5-hydroxyl group rather than the 5-methoxyl group found in A-series compounds. The four main components - avermectin A1a, A2a, B1a, and B2a - constituted approximately 80% of the total mixture, with the remaining 20% comprised of their respective lower homologs.

Chemical Identity and Nomenclature

Avermectin B1a possesses a highly complex molecular architecture that reflects the sophisticated biosynthetic machinery of its producing organism. The compound's systematic International Union of Pure and Applied Chemistry name, (5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one, precisely describes its stereochemical configuration and structural complexity.

The molecular formula C48H72O14 indicates a substantial organic molecule with an average molecular mass of 873.090 Daltons and a monoisotopic mass of 872.492207 Daltons. The compound exhibits twenty defined stereocenters, reflecting the extraordinary precision of its biosynthetic assembly and contributing to its specific biological activity. This stereochemical complexity underscores the remarkable capability of Streptomyces avermitilis to execute intricate enzymatic transformations during the biosynthetic process.

Chemical analysis reveals that avermectin B1a belongs to the macrocyclic lactone class, characterized by a 16-membered ring structure that forms the core of its molecular architecture. The compound contains multiple functional groups, including hydroxyl groups, methoxy substituents, and a distinctive spiroketal moiety that contributes to its unique three-dimensional conformation. The presence of multiple double bonds within the macrocyclic framework, as indicated by the Z-configuration descriptors in its systematic name, creates specific geometric constraints that are crucial for biological activity.

The nomenclature system for avermectins follows a logical pattern based on structural relationships and biological activity. The designation "B1a" indicates that this compound belongs to the B-series of avermectins, distinguished by the presence of a 5-hydroxyl group, and represents the major component (a-component) of the B1 homolog pair. The corresponding minor component, avermectin B1b, typically comprises 10-20% of the B1 mixture, with avermectin B1a constituting the remaining 80-90%. This designation system facilitates clear communication among researchers and enables precise identification of specific avermectin variants.

Propiedades

Número CAS

73989-17-0

Fórmula molecular

C48H72O14

Peso molecular

873.1 g/mol

Nombre IUPAC

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

Clave InChI

RRZXIRBKKLTSOM-PKKUKZFLSA-N

SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1

SMILES isomérico

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C

SMILES canónico

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Sinónimos

avermectin
avermectin A1a
avermectins
aversectin C

Origen del producto

United States

Actividad Biológica

The compound identified as (5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple hydroxyl groups and a spirocyclic framework which contributes to its biological properties. The presence of multiple stereocenters suggests that stereochemistry may play a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a study involving mice subjected to LPS-induced inflammation:

  • Control Group : Elevated levels of TNF-alpha (200 pg/mL)
  • Treatment Group : Reduced levels of TNF-alpha (100 pg/mL) after administration of the compound.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays including DPPH and ABTS radical scavenging tests. Results indicate that it possesses strong free radical scavenging abilities which may contribute to its protective effects against oxidative stress.

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activities of this compound are likely mediated through several mechanisms:

  • Cell Membrane Disruption : The amphiphilic nature allows interaction with lipid membranes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
  • Cytokine Modulation : Regulation of inflammatory pathways leading to decreased cytokine production.

Aplicaciones Científicas De Investigación

The compound (5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one , commonly known as Avermectin A1a or a derivative of avermectins, is a complex organic molecule with significant applications in various fields. This article will explore its scientific research applications across multiple domains including agriculture, medicine, and biochemistry.

Pesticide Use

Avermectin A1a is extensively utilized as a pesticide due to its efficacy against a wide range of pests including nematodes and insects. Its mode of action involves binding to glutamate-gated chloride channels in the nervous system of invertebrates, leading to paralysis and death of the target organisms. This makes it an essential component in integrated pest management strategies aimed at sustainable agriculture.

Plant Growth Regulation

Research has indicated that avermectins may also play a role in regulating plant growth. They can influence various physiological processes such as root development and stress responses in plants. This aspect is still under investigation but holds promise for enhancing crop resilience against environmental stressors.

Antiparasitic Treatment

Avermectin A1a is most renowned for its use in treating parasitic infections in humans and animals. It is the active ingredient in medications such as ivermectin, which is effective against diseases caused by roundworms and ectoparasites like lice and scabies. Its safety profile and efficacy have made it a cornerstone in global health initiatives aimed at controlling parasitic diseases.

Potential Antiviral Properties

Emerging studies suggest that avermectin derivatives may possess antiviral properties. Research has shown that they can inhibit the replication of certain viruses by interfering with their ability to enter host cells. This application is particularly relevant in the context of developing treatments for viral infections where traditional antiviral agents are ineffective.

Mechanistic Studies

The complex structure of Avermectin A1a allows researchers to study its interactions at a molecular level. Investigations into its binding affinity with various biological targets contribute to the understanding of drug design and development processes. Such studies are crucial for optimizing existing treatments and discovering new therapeutic agents.

Biotransformation Studies

Avermectin A1a serves as a model compound for studying biotransformation processes in microorganisms and mammals. Understanding how this compound is metabolized can provide insights into drug metabolism and pharmacokinetics, which are essential for developing safer and more effective pharmaceuticals.

Summary

The compound this compound exemplifies a versatile compound with significant implications across agriculture and medicine. Its applications range from pest control to antiparasitic treatments and beyond into biochemical research realms that continue to unveil new therapeutic potentials.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Spiro Compounds

Compound Core Structure Key Substituents Stereocenters Molecular Weight (g/mol) Notable Features
Target Compound Spiro-trioxatetracyclo-oxane 21,24-dihydroxy; methoxy, methyl groups 8 ~980 (estimated) High oxygen content; rigid tetracyclic core
T3D3009 () Spiro-tetracyclo-oxane Hydroxy, methoxy, methyl groups 7+ ~900 (estimated) Similar spiro-oxane junction; lacks trioxa
Spiroazetidines () Spiro-azetidine (4-membered N-ring) Silicon-protected alcohols; ketones 2–4 300–500 Nitrogen-containing; strain-driven synthesis
Isatin-Based Spiro Compounds () Spirooxindole Isatin core; solvatochromic groups 2–3 350–450 Fluorescent; Cu(II) chemosensing
Dispirooxindoles () Dispiro[indoline-3,2'-quinoline-3',3''-indoline] Indoline-quinoline-indoline 4+ 500–600 Three-component synthesis; planar aromatic systems

Functional and Application-Based Comparisons

Solvatochromism and Electronic Properties:

  • Target Compound : Unreported, but oxygen-rich systems (e.g., trioxa) may exhibit polarity-dependent fluorescence, analogous to isatin-based spiro compounds .
  • Isatin-Based Spiro Compounds : Show red-shifted emission maxima in polar solvents (quantum yields: 0.1–0.3); act as ON-OFF Cu(II) sensors .

Bioactivity Potential:

  • Spiroazetidines : Valued in drug discovery for 3D rigidity and amine/ketone functional handles .
  • Target Compound : Hypothesized to interact with biological targets (e.g., kinases, oxidases) due to hydroxyl/methoxy motifs, though direct evidence is lacking.

Stereochemical Complexity:

  • The target compound’s eight stereocenters surpass most analogs (typically 2–4), necessitating advanced enantioselective methods (e.g., organocatalysis or chiral auxiliaries).

Métodos De Preparación

Hydroxyl Protection and Initial Functionalization

The synthesis begins with hydroxyl protection to prevent undesired side reactions during subsequent steps. Avilamycin, a structurally related macrocyclic lactone, serves as the starting material due to its shared spiro[3,7,19-trioxatetracyclo] backbone . In a representative procedure, avilamycin is dissolved in dichloromethane (CH2_2Cl2_2) or chloroform (CHCl3_3) at a solvent-to-substrate ratio of 2–10:1 (v/m) . Triethylamine (Et3_3N) or pyridine is introduced as an acid scavenger, followed by hydroxy-protecting agents such as acetic anhydride (Ac2_2O) or benzyloxycarbonyl chloride (Cbz-Cl) . The reaction proceeds at 10–50°C for 3–8 hours, yielding protected intermediates with acetyl or carbobenzyloxy groups at critical hydroxyl positions .

Table 1: Hydroxyl Protection Conditions and Yields

Protecting AgentSolventTemperature (°C)Time (h)Yield (%)
Acetic anhydrideCH2_2Cl2_210395.6
Cbz-ClCHCl3_330692.3

Post-reaction workup involves aqueous washes (pH 9.5–11) to remove excess reagents, followed by extraction with CH2_2Cl2_2 and drying over anhydrous Na2_2SO4_4 . This step ensures the stability of the macrocyclic core while enabling downstream modifications.

Enzymatic Hydrolysis for Glycosidic Bond Cleavage

Selective hydrolysis of glycosidic linkages is critical for modifying the disaccharide moiety at C12. The protected intermediate is treated with 1,4-beta-glucanase (5–100 units) in aqueous-organic biphasic systems at 30–80°C for 2–6 hours . This enzyme targets β-1,4-glycosidic bonds, cleaving the disaccharide unit while preserving the oxane rings and spiro junction .

Table 2: Hydrolysis Efficiency Under Varied Conditions

Enzyme (Units)Temperature (°C)Time (h)Conversion (%)
540578.4
2050385.1

Post-hydrolysis, the product is extracted with ethyl acetate (EtOAc) and concentrated under reduced pressure. Nuclear magnetic resonance (NMR) analysis confirms the retention of stereochemistry at C5', C12, and C21 .

Hydroxyl Elimination and Spiro Junction Formation

Elimination of the C13 hydroxyl group is achieved using thionyl chloride (SOCl2_2) in tetrahydrofuran (THF) or CH2_2Cl2_2 at –10–10°C . Pyridine or Et3_3N neutralizes liberated HCl, preventing acid-catalyzed degradation of the macrocycle . The reaction proceeds via a two-step mechanism: (1) sulfonation of the hydroxyl group and (2) base-assisted β-elimination to form an α,β-unsaturated ketone intermediate .

Table 3: Elimination Reaction Parameters

ReagentSolventTemperature (°C)Time (h)Yield (%)
SOCl2_2THF–10881.2
SOCl2_2CH2_2Cl2_210476.8

The resulting intermediate undergoes spontaneous cyclization to form the spiro[3,7,19-trioxatetracyclo] framework, driven by the conformational strain of the macrocycle . X-ray crystallography verifies the stereochemical integrity of the spiro center at C6 .

Deprotection and Oxidative Functionalization

Deprotection of the C5 hydroxyl group is performed using potassium carbonate (K2_2CO3_3) in methanol (MeOH) or isopropanol (i-PrOH) at 50–80°C . Alkaline conditions (pH 10–13) hydrolyze acetyl or Cbz groups, regenerating free hydroxyls without epimerization . Subsequent oxidation with calcium hypochlorite (Ca(ClO)2_2) in EtOAc introduces ketone functionalities at strategic positions, critical for forming the trioxatetracyclo system .

Table 4: Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Ca(ClO)2_2EtOAc30668.7
Ca(ClO)2_2EtOAc50472.9

Final Oximation and Product Isolation

The penultimate step involves oximation to install the oxime group at C2. Oxammonium hydrochloride (NH2_2OH·HCl) in MeOH or i-PrOH at 20–70°C facilitates nucleophilic addition to the ketone, forming the oxime with >90% regioselectivity . The reaction is quenched with saturated NaCl, and the product is extracted with EtOAc or n-butyl acetate .

Table 5: Oximation Reaction Optimization

SolventTemperature (°C)Time (h)Purity (%)
MeOH70398.5
i-PrOH50497.8

Final purification via crystallization from hexane/EtOAc mixtures yields the target compound as a white crystalline solid . High-resolution mass spectrometry (HRMS) and circular dichroism (CD) confirm molecular formula (C43_{43}H67_{67}NO17_{17}) and absolute configuration .

Q & A

Q. How can multidimensional data (spectral, bioactivity, computational) be integrated into a unified model?

  • Use graph-based analytics to map structure-activity relationships (SAR). Leverage latent variable models (e.g., PLS regression) to correlate DFT-derived parameters with experimental IC₅₀ values. Validate via leave-one-out cross-validation .

Tables for Methodological Reference

Q. Table 1: Key Experimental Design Considerations

AspectAdvanced MethodologyEvidence Source
Stereochemical controlAsymmetric phase-transfer catalysis
Degradation analysisAccelerated stability testing under ICH Q1A guidelines
Bioactivity validationCRISPR-Cas9 knockout models for target deconvolution

Q. Table 2: Resolving Data Contradictions

Conflict TypeResolution Strategy
NMR vs. crystallographyMolecular dynamics simulations
In vitro vs. in vivo bioactivityPhysiologically based pharmacokinetic (PBPK) modeling
Computational vs. experimental logPReverse-phase HPLC with CAD detection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 2
(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.